molecular formula C18H18N4O4 B1662230 Collagen proline hydroxylase inhibitor CAS No. 223666-07-7

Collagen proline hydroxylase inhibitor

Cat. No.: B1662230
CAS No.: 223666-07-7
M. Wt: 354.4 g/mol
InChI Key: XUARBCHSPWMKRC-UHFFFAOYSA-N
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Description

Collagen proline hydroxylase inhibitors are a class of compounds that inhibit the activity of collagen proline hydroxylase, an enzyme crucial for the hydroxylation of proline residues in collagen. This hydroxylation is essential for the stability and function of the collagen triple helix, which is a major component of the extracellular matrix. These inhibitors have significant implications in various fields, including cancer research, fibrosis treatment, and tissue engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of collagen proline hydroxylase inhibitors typically involves the use of organic synthesis techniques. One common method includes the use of α-ketoglutarate-dependent dioxygenase inhibitors, which can be synthesized through multi-step organic reactions involving the formation of heterocyclic cores and subsequent functional group modifications .

Industrial Production Methods: Industrial production of these inhibitors often involves large-scale organic synthesis processes, including the use of high-throughput screening to identify potent inhibitors. The production process may also involve the use of bioreactors for the fermentation of genetically engineered microorganisms that express the desired enzyme inhibitors .

Chemical Reactions Analysis

Types of Reactions: Collagen proline hydroxylase inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of the original inhibitor molecule, which can have enhanced or modified biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of collagen proline hydroxylase inhibitors involves the inhibition of the enzyme collagen proline hydroxylase, which catalyzes the hydroxylation of proline residues in collagen. This inhibition disrupts the formation of stable collagen triple helices, leading to reduced collagen synthesis and deposition. The molecular targets include the active site of the enzyme, where the inhibitors bind and prevent the hydroxylation reaction .

Comparison with Similar Compounds

Uniqueness: Collagen proline hydroxylase inhibitors are unique in their specific targeting of collagen synthesis pathways, making them particularly valuable in research and treatment of collagen-related diseases. Their ability to modulate the extracellular matrix and influence tissue remodeling sets them apart from other prolyl hydroxylase inhibitors .

Properties

IUPAC Name

N-ethyl-8-nitro-7-oxo-N-propyl-10H-1,10-phenanthroline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-3-7-21(4-2)18(24)12-8-11-5-6-13-16(15(11)19-9-12)20-10-14(17(13)23)22(25)26/h5-6,8-10H,3-4,7H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUARBCHSPWMKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432988
Record name Collagen proline hydroxylase inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223666-07-7
Record name Collagen proline hydroxylase inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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